3,5-Bis(pyridin-4-yl)heptane-1,7-diol
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Overview
Description
3,5-Bis(pyridin-4-yl)heptane-1,7-diol: is an organic compound characterized by the presence of two pyridine rings attached to a heptane backbone with hydroxyl groups at the first and seventh positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 1,7-heptanediol.
Condensation Reaction: The pyridine-4-carbaldehyde undergoes a condensation reaction with 1,7-heptanediol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing continuous flow reactors to carry out the condensation reaction efficiently.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pyridin-4-yl)heptane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alkanes.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3,5-Bis(pyridin-4-yl)heptane-1,7-dione.
Reduction: Formation of 3,5-Bis(pyridin-4-yl)heptane.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(pyridin-4-yl)heptane-1,7-diol is used as a ligand in coordination chemistry to form complexes with transition metals
Biology
In biological research, this compound is investigated for its potential as a building block in the design of biologically active molecules. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(pyridin-3-yl)heptane-1,7-diol: Similar structure but with pyridine rings at different positions.
3,5-Bis(pyridin-4-yl)hexane-1,6-diol: Similar structure but with a shorter carbon chain.
3,5-Bis(pyridin-4-yl)octane-1,8-diol: Similar structure but with a longer carbon chain.
Uniqueness
3,5-Bis(pyridin-4-yl)heptane-1,7-diol is unique due to its specific arrangement of pyridine rings and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dipyridin-4-ylheptane-1,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-11-5-16(14-1-7-18-8-2-14)13-17(6-12-21)15-3-9-19-10-4-15/h1-4,7-10,16-17,20-21H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHOMPJKCHDRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)CC(CCO)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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